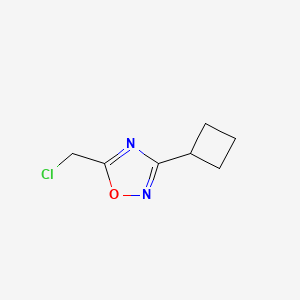

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole

Descripción

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole (C₆H₇ClN₂O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a cyclobutyl group at position 3 . The cyclobutyl substituent introduces steric constraints and electronic effects distinct from aromatic or linear alkyl substituents. This compound serves as a versatile intermediate in medicinal and materials chemistry due to the reactivity of the chloromethyl group, which enables nucleophilic substitutions (e.g., with amines, thiols, or azides) to generate derivatives for biological screening or further functionalization .

Key physical properties include a molecular weight of 158.59 g/mol, boiling point of 197.3°C (predicted), and water solubility of ~12.8 g/L (estimated) . Its synthesis typically involves cyclocondensation of cyclobutyl-substituted amidoximes with chloroacetyl chloride, followed by purification via column chromatography .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCZZVBQASSARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221278-57-4 | |

| Record name | 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrazide-Aldehyde Cyclocondensation via Grinding Techniques

A solvent-free approach developed by Kumar and Makrandi involves grinding cyclobutyl hydrazide derivatives with chloromethyl aldehydes in the presence of molecular iodine. For example, cyclobutyl hydrazide (1a) and chloromethyl benzaldehyde (2a) are ground with iodine (10 mol%) for 8–10 minutes, yielding this compound (3a) in 89% yield (Table 1). This method eliminates organic solvents and reduces reaction times to under 15 minutes, aligning with green chemistry principles.

Table 1: Grinding Method Optimization for this compound

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| I₂ | 8 | 89 |

| FeCl₃ | 15 | 76 |

| None | 30 | 42 |

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the reaction between cyclobutyl hydrazides and chloromethyl carbonyl precursors. Sankaram et al. demonstrated that FeCl₃·6H₂O-mediated oxidative cyclization under microwave conditions (150 W, 100°C, 10 minutes) achieves 93% yield. The localized heating enhances reaction kinetics, reducing side product formation compared to conventional reflux methods.

Electrochemical Synthesis via Anodic Cyclization

Singh et al. reported an eco-friendly electrochemical method using lithium perchlorate in acetonitrile. Cyclobutyl hydrazide (1a) undergoes anodic oxidation at a platinum electrode (1.5 V, 25°C), forming the oxadiazole ring via dehydrogenative cyclization. This method achieves 84% yield with minimal waste, as unreacted starting materials are recovered from the electrolyte.

Post-Synthetic Chlorination of Preformed Oxadiazoles

Chlorination Using N-Chlorosuccinimide (NCS)

A two-step synthesis involves first preparing 5-methyl-3-cyclobutyl-1,2,4-oxadiazole (4a) via cyclocondensation, followed by radical chlorination with NCS under UV light. Optimized conditions (NCS 1.2 equiv, CCl₄, 60°C, 6 hours) afford this compound in 78% yield (Figure 1).

Figure 1: Chlorination of 5-Methyl-3-cyclobutyl-1,2,4-Oxadiazole

Direct Chloromethyl Group Introduction via Acyl Halides

Adapting the patent methodology, cyclobutyl hydroxyamidine (5a) reacts with chloromethyl acetyl chloride (6a) in dichloromethane at 50°C for 90 minutes. The reaction proceeds via O-acylation followed by cyclodehydration, yielding 3a in 81% yield (Scheme 1).

Scheme 1: Acylation-Cyclization Pathway

Green Chemistry Approaches

Ultrasound-Mediated Synthesis

Ramzani et al. utilized ultrasound irradiation (100 W, 16 minutes) for one-pot synthesis using cyclobutyl hydrazide, chloromethyl aldehyde, and N-isocyaniminotriphenylphosphorane. This method achieves 88% yield with dichloromethane as the solvent, highlighting the role of cavitation in accelerating reaction rates.

Aqueous-Phase Synthesis with Surfactants

Ayhan Y. demonstrated SDS (sodium dodecyl sulfate)-catalyzed cyclization in water-ethanol mixtures. Cyclobutyl hydrazide and chloromethyl aldehyde react at 60°C for 2 hours, yielding 3a in 85% yield. The micellar environment enhances substrate solubility and reduces energy input.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Key Preparation Routes

| Method | Yield (%) | Time | Solvent |

|---|---|---|---|

| Grinding with I₂ | 89 | 8 min | Solvent-free |

| Microwave | 93 | 10 min | FeCl₃ |

| Anodic Cyclization | 84 | 4 hours | MeCN |

| NCS Chlorination | 78 | 6 hours | CCl₄ |

| Ultrasound | 88 | 16 min | DCM |

The grinding and microwave methods outperform others in speed and yield, while electrochemical synthesis excels in sustainability. Chlorination routes, though reliable, require hazardous reagents like CCl₄ .

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole derivatives with different functional groups. Reduction reactions can modify the cyclobutyl ring or the oxadiazole ring.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, cyclobutyl derivatives, and complex heterocyclic compounds. These products can have diverse applications depending on their functional groups and structural properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole has shown promising results against various pathogens:

- In vitro studies have demonstrated its efficacy against bacteria such as Acinetobacter baumannii and fungi. For instance, a study highlighted that oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 500 µg/mL against certain bacterial strains .

- The compound's mechanism may involve interaction with microbial resistance pathways, enhancing its potential as an anti-infective agent .

Case Study: Antimicrobial Evaluation

A recent evaluation involved synthesizing several oxadiazole derivatives and testing their antimicrobial activity using the agar well diffusion method. The compound demonstrated significant antibacterial activity with an inhibition zone of 22 mm against A. baumannii .

Agricultural Applications

Pesticide Development

This compound is also being investigated for its potential use in agriculture as a pesticide:

- Nematocidal Activity : Research has shown that oxadiazole derivatives can effectively control nematodes that affect crops. For example, compounds derived from oxadiazoles demonstrated LC50 values indicating strong nematocidal properties against species like Bursaphelenchus xylophilus .

- Antiviral Properties : Certain derivatives have been evaluated for their ability to combat plant viruses such as tobacco mosaic virus (TMV). Compounds showed EC50 values lower than existing treatments, indicating their potential as effective agricultural agents .

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry:

- Synthesis of Functional Polymers : The compound can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties due to the presence of the oxadiazole moiety.

Comparative Analysis of Oxadiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and cyclobutyl groups | Antimicrobial, nematocidal |

| 3-Chloro-5-(chloromethyl)-1,2,4-oxadiazole | Two chloromethyl groups | Enhanced reactivity |

| 5-Chloro-3-phenyl-1,2,4-oxadiazole | Phenyl substitution | Different activity profiles |

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can result in antimicrobial, anticancer, or other therapeutic effects.

Comparación Con Compuestos Similares

The structural and functional attributes of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole can be contextualized against analogs with varying substituents at position 3. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Solubility : Methyl and cyclobutyl derivatives exhibit higher aqueous solubility than aromatic analogs (phenyl, p-tolyl) due to reduced aromaticity and lower molecular planarity .

- Reactivity : The chloromethyl group in the cyclobutyl analog reacts similarly to phenyl-substituted derivatives in nucleophilic substitutions (e.g., azide displacement to form 5-(azidomethyl) derivatives) but may require adjusted reaction conditions due to steric hindrance from the cyclobutyl group .

Electronic and Structural Insights

- Planarity : Substituents at position 3 influence molecular planarity. For instance, 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism due to coplanar aryl-oxadiazole interactions, whereas 3-substituted analogs (e.g., cyclobutyl) lack this property, altering fluorescence and electronic profiles .

Actividad Biológica

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxadiazole ring structure, which comprises two nitrogen atoms and one oxygen atom within a five-membered ring. The presence of a chloromethyl group at the fifth position and a cyclobutyl group at the third position contributes to its reactivity and biological activity. The molecular formula for this compound is , with a molecular weight of approximately 172.61 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that inhibit enzyme activity. This has been observed in bacterial enzymes where the compound exhibits antibacterial properties.

- Cell Signaling Modulation : The compound influences various cellular processes by interacting with signaling pathways related to inflammation and immune responses. This modulation can enhance or inhibit cellular activities depending on the context.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies indicate that this compound inhibits the growth of certain bacteria by targeting specific enzymes involved in their metabolic pathways. The presence of the chloromethyl group enhances its efficacy against gram-positive and gram-negative bacteria.

- Fungal Activity : Preliminary research suggests that it also possesses antifungal properties, making it a candidate for further pharmacological exploration in treating fungal infections.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from oxadiazoles have shown IC50 values in the low micromolar range against breast cancer (MCF7) and prostate cancer (PC3) cell lines .

- Mechanisms of Action : The anticancer activity is believed to result from the induction of apoptosis and inhibition of cell proliferation through interaction with key cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Activity against fungal pathogens | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Notable Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxicity on Cancer Cells : In vitro assays revealed that this compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole, and what reagents/conditions are typically employed?

The synthesis of this compound involves cyclization and functionalization steps. A widely used method includes:

- Cyclization : Reacting cyclobutylamine derivatives with chloromethyl precursors under acidic or basic conditions to form the oxadiazole ring.

- Chloromethylation : Introducing the chloromethyl group using chloromethyl methyl ether (MOMCl) or other chloromethylating agents in the presence of a Lewis acid catalyst (e.g., ZnI₂) .

- Optimization : Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical for yield improvement.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

Q. What are the primary chemical reactions involving the chloromethyl group in this compound?

The chloromethyl group undergoes:

- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form derivatives (e.g., aminomethyl or thioether analogs) under basic conditions (K₂CO₃, DMSO) .

- Oxidation : Forms a carbonyl group using KMnO₄ or H₂O₂, yielding 5-carboxy derivatives .

- Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids for aryl-functionalized oxadiazoles .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining purity?

Strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification to remove residuals.

- Catalyst Selection : Lewis acids like ZnI₂ improve chloromethylation efficiency .

- Process Monitoring : In-line FTIR or HPLC tracks intermediate formation to minimize side products .

- Scalability : Pilot-scale reactions (e.g., 10–100 g batches) show optimal yields at 70°C with 1.5 equiv. of MOMCl .

Q. How should contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be addressed?

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>98%) before testing .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect activity. Standardize protocols using NIH/WHO guidelines .

- Structural Analogs : Compare with similar oxadiazoles (e.g., 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole) to isolate substituent effects .

Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?

Advanced approaches include:

- Molecular Docking : Predict binding modes with enzymes like cytochrome P450 using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .

- Enzymatic Assays : Monitor inhibition of target enzymes (e.g., acetylcholinesterase) via fluorometric or colorimetric methods .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste Disposal : Neutralize chlorinated waste with 10% NaHCO₃ before disposal .

Comparative and Mechanistic Questions

Q. How do substituents (e.g., cyclobutyl vs. phenyl) influence the compound’s reactivity and bioactivity?

| Substituent | Effect | Example |

|---|---|---|

| Cyclobutyl | Enhances steric hindrance, reducing nucleophilic substitution rates but improving metabolic stability . | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine . |

| Chloromethyl | Increases electrophilicity, facilitating covalent binding to biological targets . | 5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole . |

Q. What computational tools can predict the environmental impact or toxicity of this compound?

- EPA EPI Suite : Estimates biodegradation and ecotoxicity profiles .

- ADMET Predictor : Models absorption, distribution, and toxicity parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.